molecular formula C11H6F2N2O2 B14040872 3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzoic acid

3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzoic acid

Katalognummer: B14040872
Molekulargewicht: 236.17 g/mol
InChI-Schlüssel: DANBALWSTBOWMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzoic acid is an organic compound with the molecular formula C11H6F2N2O2. This compound is characterized by the presence of both fluorine and pyrimidine groups, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient and environmentally friendly method.

Industrial Production Methods

Industrial production of this compound may involve the catalytic oxidation of toluene derivatives or the hydrolysis of benzene trichloride with calcium hydroxide in the presence of iron powder as a catalyst . These methods are scalable and can produce large quantities of the compound for commercial use.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions . The conditions for these reactions can vary, but they often involve the use of solvents such as dichloromethane or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Wissenschaftliche Forschungsanwendungen

3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzoic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting various biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of fluorine and pyrimidine groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in pharmaceutical research .

Eigenschaften

Molekularformel

C11H6F2N2O2

Molekulargewicht

236.17 g/mol

IUPAC-Name

3-fluoro-2-(5-fluoropyrimidin-2-yl)benzoic acid

InChI

InChI=1S/C11H6F2N2O2/c12-6-4-14-10(15-5-6)9-7(11(16)17)2-1-3-8(9)13/h1-5H,(H,16,17)

InChI-Schlüssel

DANBALWSTBOWMQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)C2=NC=C(C=N2)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.